5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Lipophilicity Physicochemical Property Drug Design

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS: 1341433-76-8) is a fluorinated pyrazole derivative characterized by a methyl group at the 5-position and a 3,3,3-trifluoropropyl substituent at the N1-position, with a molecular weight of 178.15 g/mol and molecular formula C7H9F3N2. This compound belongs to the class of trifluoromethylated pyrazoles that are of interest in agrochemical and pharmaceutical research due to the combined influence of both substituents on chemical properties and biological activities.

Molecular Formula C7H9F3N2
Molecular Weight 178.15 g/mol
Cat. No. B12221374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Molecular FormulaC7H9F3N2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CCC(F)(F)F
InChIInChI=1S/C7H9F3N2/c1-6-2-4-11-12(6)5-3-7(8,9)10/h2,4H,3,5H2,1H3
InChIKeyZKAPBNDKOPNHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A Dual-Substituted Pyrazole Building Block with Distinct Physicochemical Profile


5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS: 1341433-76-8) is a fluorinated pyrazole derivative characterized by a methyl group at the 5-position and a 3,3,3-trifluoropropyl substituent at the N1-position, with a molecular weight of 178.15 g/mol and molecular formula C7H9F3N2 . This compound belongs to the class of trifluoromethylated pyrazoles that are of interest in agrochemical and pharmaceutical research due to the combined influence of both substituents on chemical properties and biological activities . Its canonical SMILES is CC1=CC=NN1CCC(F)(F)F, and it features a topological polar surface area of 17.8 Ų with a calculated XLogP3 of 2 .

Why 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrazole Analogs


The presence of both the 5-methyl group and the N1-trifluoropropyl chain in 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole creates a unique physicochemical and synthetic profile that distinguishes it from its closest analogs . The trifluoropropyl substituent imparts electron-withdrawing effects that enhance the electrophilic character of the pyrazole ring, while simultaneously increasing lipophilicity and metabolic stability—attributes that are absent in non-fluorinated pyrazoles [1]. Conversely, the 5-methyl group provides steric stabilization and influences regioselectivity in further derivatization reactions, a feature lacking in analogs such as 1-(3,3,3-trifluoropropyl)-1H-pyrazole. Consequently, simple substitution with either a non-fluorinated pyrazole or a trifluoropropyl-only analog would fundamentally alter the compound‘s reactivity profile, lipophilicity, and suitability as a synthetic intermediate for fluorine-containing bioactive molecules .

Quantitative Differentiation Evidence for 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole vs. Closest Analogs


Lipophilicity (XLogP3) Advantage of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole vs. 5-Methyl-1H-pyrazole

The calculated XLogP3 value for 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is 2, which represents a substantial increase in lipophilicity compared to 5-methyl-1H-pyrazole (estimated XLogP3 of approximately 0.4–0.8 for unsubstituted pyrazole core) . This difference is directly attributable to the trifluoropropyl substituent, which introduces three electronegative fluorine atoms that collectively enhance hydrophobic character and membrane permeability potential [1].

Lipophilicity Physicochemical Property Drug Design

Structural Differentiation: Methyl Group Position (5-Position vs. 3-Position) Alters Reactivity and Synthetic Utility

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is the 5-methyl regioisomer, which differs fundamentally from its 3-methyl counterpart (3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole) in steric accessibility and electronic distribution around the pyrazole ring . While both compounds share the same molecular formula (C7H9F3N2) and molecular weight (178.15 g/mol), the methyl substitution at the 5-position places the methyl group adjacent to the N1 nitrogen bearing the trifluoropropyl chain, creating steric hindrance that can be leveraged for regioselective functionalization . The 3-methyl isomer positions the methyl group adjacent to the N2 nitrogen, resulting in a different electronic environment that may favor distinct reaction pathways in cross-coupling or electrophilic substitution reactions.

Regioisomer Synthetic Intermediate Structure-Activity Relationship

Physicochemical Differentiation: Boiling Point and Density vs. Non-Methylated Trifluoropropyl Pyrazole Analog

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole exhibits a predicted boiling point of 172.6 ± 40.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . In contrast, the non-methylated analog 5-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a higher predicted boiling point of 216.0 ± 40.0 °C and a higher density of 1.70 ± 0.1 g/cm³ [1]. While the bromine atom contributes significantly to these differences, the comparison demonstrates that substitution at the 5-position (whether methyl or bromo) substantially alters volatility and physical handling characteristics relative to simpler trifluoropropyl pyrazoles. The lower boiling point of the 5-methyl derivative facilitates easier purification by distillation and may simplify solvent removal during downstream processing.

Physicochemical Property Purification Formulation

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Favorable Drug-Likeness Profile

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a topological polar surface area (TPSA) of 17.8 Ų and only 2 rotatable bonds . This low TPSA value is below the typical threshold of 140 Ų associated with good oral bioavailability, and the limited rotatable bond count suggests low conformational entropy and favorable binding thermodynamics . In comparison, the carboxylic acid derivative 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has a TPSA of 55.1 Ų and 3 rotatable bonds, reflecting the increased polarity and flexibility conferred by the carboxyl group . The 5-methyl derivative’s lower TPSA indicates superior membrane permeability potential, while the lower rotatable bond count may translate to improved ligand efficiency in target binding applications.

Drug-Likeness ADME Medicinal Chemistry

Synthetic Accessibility and Commercial Availability: A Readily Sourced Fluorinated Building Block

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is commercially available from multiple established chemical suppliers with standard purity specifications of ≥95% . The compound is typically synthesized via condensation of 3,3,3-trifluoropropylhydrazine with a β-diketone or β-ketoester under reflux conditions in ethanol or acetic acid—a well-established and scalable route . In contrast, the closely related 5-bromo analog (5-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole) commands significantly higher pricing, with commercial quotations of approximately $1,902 for 0.25 g and $8,889 for 10 g [1]. This price differential reflects the additional synthetic steps required for bromination and the higher molecular complexity of the halogenated derivative, making the 5-methyl compound a more economically viable building block for large-scale or high-throughput synthesis campaigns.

Synthetic Accessibility Procurement Fluorinated Building Block

Metabolic Stability Advantage of Trifluoropropyl Group: Class-Level Inference from Fluorinated Pyrazole Literature

The trifluoropropyl substituent in 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole imparts enhanced metabolic stability relative to non-fluorinated pyrazole analogs, a class-level property consistently documented across fluorinated heterocycles [1]. The incorporation of fluorine atoms is known to block oxidative metabolic pathways, particularly those mediated by cytochrome P450 enzymes, thereby extending compound half-life and reducing clearance in vivo. While direct metabolic stability data for this specific compound are not available in the public domain, the trifluoropropyl group‘s electron-withdrawing nature and C-F bond strength provide a well-established protective effect against oxidative degradation compared to non-fluorinated alkyl substituents . This class-level inference is supported by evidence from structurally related trifluoropropyl pyrazoles that demonstrate improved pharmacokinetic profiles relative to their non-fluorinated counterparts [2].

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Recommended Research and Industrial Application Scenarios for 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole


Medicinal Chemistry: Scaffold for Fluorinated Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole serves as an optimal starting scaffold for medicinal chemistry programs targeting compounds that require improved membrane permeability and metabolic stability. The compound’s XLogP3 of 2 provides a lipophilicity profile conducive to passive diffusion across biological membranes, while the trifluoropropyl group confers resistance to oxidative metabolism . The low TPSA (17.8 Ų) and limited rotatable bond count (2) align with favorable drug-likeness parameters, making this building block particularly suitable for CNS drug discovery or intracellular target applications where permeability is a critical selection criterion [1].

Synthetic Chemistry: Versatile Intermediate for Regioselective Derivatization

The 5-methyl substitution pattern in this compound provides a unique steric environment that can be exploited for regioselective functionalization of the pyrazole ring. The electron-withdrawing trifluoropropyl group at N1 activates the ring toward electrophilic substitution while the 5-methyl group directs incoming electrophiles or nucleophiles through steric and electronic effects . This regiochemical profile is distinct from the 3-methyl isomer and makes the 5-methyl derivative the preferred choice for synthetic routes where protection or functionalization at specific pyrazole positions is required [1]. The compound’s ready commercial availability (≥95% purity) further supports its use as a convenient building block in multi-step synthesis campaigns .

Agrochemical Research: Fluorinated Intermediate for Crop Protection Agent Development

The trifluoropropyl group in 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole aligns with the structural features commonly found in modern agrochemicals, where fluorine substitution enhances environmental stability, bioavailability, and target-site binding . The pyrazole core is a privileged scaffold in fungicide and insecticide development, and the combination of 5-methyl and N1-trifluoropropyl substituents creates a building block that can be further elaborated to yield bioactive molecules with improved field persistence and reduced application rates. The lower boiling point (172.6 °C) relative to halogenated analogs facilitates purification during agrochemical synthesis workflows [1].

Chemical Biology: Probe Molecule for Studying Fluorine Effects on Target Engagement

As a relatively simple fluorinated pyrazole with well-defined physicochemical properties, 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can serve as a valuable probe molecule in chemical biology studies investigating the impact of fluorine substitution on target binding, cellular uptake, and metabolic fate . The compound’s low molecular weight (178.15 g/mol) and minimal hydrogen bonding capacity (HBD count = 0) make it an informative reference point in structure-activity relationship (SAR) studies comparing fluorinated vs. non-fluorinated pyrazole derivatives [1]. Its commercial availability in research quantities supports its use in exploratory biochemical and cellular assays.

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